molecular formula C20H24N4O B2566779 N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide CAS No. 2415587-15-2

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide

Cat. No.: B2566779
CAS No.: 2415587-15-2
M. Wt: 336.439
InChI Key: CFWOYXOCBLETKU-UHFFFAOYSA-N
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Description

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a tetrahydroisoquinoline moiety, which is a significant structural motif in various natural products and therapeutic agents

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-5,6,7,8-tetrahydrocinnoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c25-20(19-13-16-6-3-4-8-18(16)22-23-19)21-10-12-24-11-9-15-5-1-2-7-17(15)14-24/h1-2,5,7,13H,3-4,6,8-12,14H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFWOYXOCBLETKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)C(=O)NCCN3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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